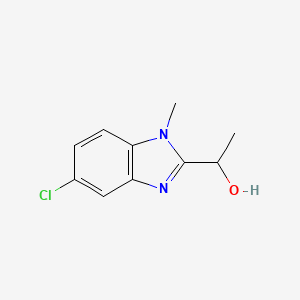
1-(5-Chlor-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol
Übersicht
Beschreibung
1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol is a chemical compound with the molecular formula C10H11ClN2O and a molecular weight of 210.66 g/mol . It is a versatile small molecule scaffold used primarily in research and development. This compound is part of the benzimidazole family, which is known for its broad range of chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
Target of Action
Compounds containing the imidazole moiety, such as this one, are known to interact with a broad range of biological targets .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological effects .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Vorbereitungsmethoden
The synthesis of 1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol typically involves the reaction of 5-chloro-1-methyl-1H-1,3-benzodiazole with an appropriate ethan-1-ol derivative under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the ethan-1-ol group to a corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: Halogenation or nitration can occur at the benzodiazole ring, using reagents like chlorine or nitric acid under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethanal or 1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethanoic acid.
Vergleich Mit ähnlichen Verbindungen
1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol can be compared with other benzimidazole derivatives, such as:
1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-one:
The uniqueness of 1-(5-chloro-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol lies in its specific functional groups and the resulting versatility in chemical reactions and research applications.
Eigenschaften
IUPAC Name |
1-(5-chloro-1-methylbenzimidazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-6(14)10-12-8-5-7(11)3-4-9(8)13(10)2/h3-6,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBMZERUSIPFTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1C)C=CC(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-(4-aminopiperidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1486576.png)
![[1-(2-Aminophenyl)piperidin-3-yl]methanol](/img/structure/B1486578.png)

